2,3,5,6-TETRAFLUOROPYRIDINE-4-SULPHONYL CHLORIDE
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Overview
Description
2,3,5,6-Tetrafluoropyridine-4-sulphonyl chloride: is a chemical compound with the molecular formula C5ClF4NO2S and a molecular weight of 249.57 g/mol . This compound is characterized by the presence of four fluorine atoms attached to a pyridine ring, along with a sulphonyl chloride group at the 4-position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoropyridine-4-sulphonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with sulfur tetrafluoride (SF4) and chlorine (Cl2) under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as antimony pentachloride (SbCl5), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoropyridine-4-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulphonamide or sulphonate derivatives.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluoropyridine-4-sulphonyl hydride under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are sulphonamide or sulphonate derivatives, depending on the nucleophile used.
Reduction Reactions: The major product is 2,3,5,6-tetrafluoropyridine-4-sulphonyl hydride.
Scientific Research Applications
2,3,5,6-Tetrafluoropyridine-4-sulphonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoropyridine-4-sulphonyl chloride involves its reactivity with nucleophiles due to the presence of the sulphonyl chloride group. The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the sulphonyl chloride group, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical reactions to form new compounds with desired properties.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoropyridine-4-sulphonyl hydride
- 2,3,5,6-Tetrafluoropyridine-4-sulphonamide
- 2,3,5,6-Tetrafluoropyridine-4-sulphonate
Comparison: 2,3,5,6-Tetrafluoropyridine-4-sulphonyl chloride is unique due to the presence of the sulphonyl chloride group, which imparts high reactivity towards nucleophiles. In contrast, the sulphonyl hydride, sulphonamide, and sulphonate derivatives exhibit different reactivities and are used in different applications . The sulphonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
367265-38-1 |
---|---|
Molecular Formula |
C5ClF4NO2S |
Molecular Weight |
249.6 |
Purity |
95 |
Origin of Product |
United States |
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